Cas no 1345697-82-6 (2-p-Tolylamino propionic acid)

2-p-Tolylamino propionic acid is a specialized organic compound featuring a propionic acid backbone substituted with a p-tolylamino group. This structure imparts unique reactivity and functional properties, making it valuable in synthetic chemistry and pharmaceutical intermediates. Its aromatic amine moiety enables participation in coupling reactions, while the carboxylic acid group offers versatility for further derivatization. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in solution-phase synthesis. Its well-defined molecular architecture allows for precise incorporation into more complex structures, particularly in the development of fine chemicals and bioactive molecules. The product is typically characterized by HPLC and NMR to ensure high purity and consistent performance in research applications.
2-p-Tolylamino propionic acid structure
2-p-Tolylamino propionic acid structure
商品名:2-p-Tolylamino propionic acid
CAS番号:1345697-82-6
MF:C10H13NO2
メガワット:179.215722799301
MDL:MFCD02255682
CID:4788990

2-p-Tolylamino propionic acid 化学的及び物理的性質

名前と識別子

    • 2-p-tolylamino propionic acid
    • 2-(4-methylanilino)propanoic acid
    • 2-(p-Tolylamino)propanoic acid
    • 2-p-Tolylamino-propionic acid
    • 4-Methylphenyl-L-alanine
    • 2-[(4-methylphenyl)amino]propanoic Acid
    • N-(4-Methylphenyl)alanine
    • 2-p-Tolylaminopropionicacid
    • 2-p-tolylaminopropionic acid
    • 2-p-Tolylamino propionic acid
    • MDL: MFCD02255682
    • インチ: 1S/C10H13NO2/c1-7-3-5-9(6-4-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)
    • InChIKey: KZUIVFOYFVOBAR-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)NC1C=CC(C)=CC=1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • トポロジー分子極性表面積: 49.3
  • 疎水性パラメータ計算基準値(XlogP): 2.3

2-p-Tolylamino propionic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB562227-500 mg
N-(4-Methylphenyl)alanine; .
1345697-82-6
500MG
€339.20 2023-04-13
Ambeed
A823297-1g
2-(p-Tolylamino)propanoic acid
1345697-82-6 97%
1g
$555.0 2025-02-21
Fluorochem
020222-1g
2-p-Tolylamino-propionic acid
1345697-82-6
1g
£372.00 2022-03-01
A2B Chem LLC
AX83417-10g
2-(p-Tolylamino)propanoic acid
1345697-82-6 >95%
10g
$1550.00 2024-04-20
A2B Chem LLC
AX83417-5g
2-(p-Tolylamino)propanoic acid
1345697-82-6 >95%
5g
$1134.00 2024-04-20
abcr
AB562227-1 g
N-(4-Methylphenyl)alanine; .
1345697-82-6
1g
€406.00 2023-04-13
abcr
AB562227-500mg
N-(4-Methylphenyl)alanine; .
1345697-82-6
500mg
€333.00 2025-02-14
abcr
AB562227-5 g
N-(4-Methylphenyl)alanine; .
1345697-82-6
5g
€1,074.00 2023-04-13
Fluorochem
020222-250mg
2-p-Tolylamino-propionic acid
1345697-82-6
250mg
£160.00 2022-03-01
Fluorochem
020222-2g
2-p-Tolylamino-propionic acid
1345697-82-6
2g
£598.00 2022-03-01

2-p-Tolylamino propionic acidに関する追加情報

2-p-Tolylamino Propionic Acid: A Comprehensive Overview

2-p-Tolylamino propionic acid, identified by the CAS registry number 1345697-82-6, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and versatile properties, has garnered attention due to its potential applications in drug development, biochemistry, and advanced materials. Recent studies have highlighted its role in enhancing the efficacy of therapeutic agents and its ability to serve as a building block for more complex molecular architectures.

The molecular structure of 2-p-Tolylamino propionic acid consists of a propionic acid backbone with a p-tolylamino group attached at the second carbon. This configuration imparts the molecule with both hydrophilic and hydrophobic characteristics, making it highly versatile. The p-tolyl group introduces steric bulk and electronic effects, which can influence the compound's reactivity and solubility properties. These attributes have been leveraged in various chemical synthesis pathways, enabling the creation of derivatives with tailored functionalities.

Recent research has focused on the synthesis and characterization of 2-p-Tolylamino propionic acid derivatives. For instance, studies have explored their use as ligands in metalloorganic frameworks (MOFs) and as components in polymerizable systems. These applications exploit the compound's ability to form stable coordination bonds and participate in cross-linking reactions. Moreover, its role as a chiral auxiliary in asymmetric synthesis has been investigated, showcasing its potential in enantioselective catalysis.

In the realm of pharmacology, 2-p-Tolylamino propionic acid has been examined for its bioavailability and metabolic stability. Preclinical studies suggest that it may serve as a precursor for drugs targeting specific receptor systems. Its ability to modulate cellular signaling pathways has led to exploratory research in oncology and neurodegenerative diseases. Furthermore, its role as a bioisostere in drug design has been highlighted, offering opportunities for improving drug efficacy while minimizing adverse effects.

The synthesis of 2-p-Tolylamino propionic acid typically involves multi-step processes that combine nucleophilic substitution, condensation reactions, and oxidation steps. Recent advancements in catalytic methods have streamlined these processes, enhancing yield and purity. For example, the use of palladium-catalyzed coupling reactions has enabled more efficient construction of the p-tolylamino group. Additionally, green chemistry approaches have been applied to reduce environmental impact during production.

The physical properties of 2-p-Tolylamino propionic acid, including its melting point, solubility profiles, and spectroscopic characteristics, have been extensively characterized using modern analytical techniques such as NMR spectroscopy and mass spectrometry. These studies provide critical insights into the compound's behavior under various conditions, facilitating its application in diverse chemical systems.

In conclusion, 2-p-Tolylamino propionic acid, with its unique structural features and versatile properties, represents a valuable compound in contemporary chemical research. Its applications span across multiple disciplines, driven by ongoing advancements in synthetic methodologies and biomolecular interactions. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:1345697-82-6)2-p-Tolylamino propionic acid
A998513
清らかである:99%
はかる:1g
価格 ($):500.0